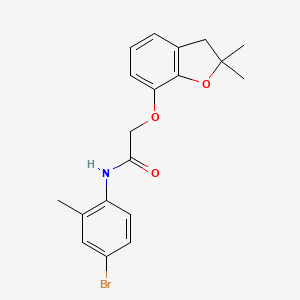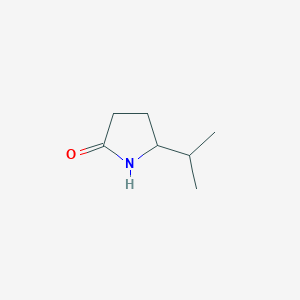
5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. AM-251 is commonly used in scientific research to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine acts as a competitive antagonist of the cannabinoid receptor CB1. It binds to the receptor and blocks the binding of other cannabinoids, preventing their effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on the body, including the inhibition of food intake, the modulation of pain perception, and the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine in lab experiments is its specificity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is that it may have off-target effects on other receptors, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research involving 5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine. One area of interest is the role of the endocannabinoid system in addiction and substance abuse. Additionally, further research is needed to fully understand the effects of CB1 receptor antagonists on various physiological processes.
Méthodes De Synthèse
5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine is synthesized through a multi-step process involving the reaction of 2-methylpyrazol-3-amine with 1-bromooctane, followed by the addition of a reducing agent and a final purification step.
Applications De Recherche Scientifique
5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine is commonly used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a tool to block the effects of cannabinoids in order to better understand their role in various physiological processes.
Propriétés
IUPAC Name |
5-(azepan-1-ylmethyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-14-11(12)8-10(13-14)9-15-6-4-2-3-5-7-15/h8H,2-7,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COERDRQANPTMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN2CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2767020.png)


![3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2767024.png)